Flurpiridaz - 863888-33-9

Flurpiridaz

Catalog Number: EVT-10946264
CAS Number: 863888-33-9
Molecular Formula: C18H22ClFN2O3
Molecular Weight: 368.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Flurpiridaz was developed by Lantheus Medical Imaging and is currently under investigation in clinical trials for its efficacy in myocardial perfusion imaging. It falls under the category of investigational diagnostic PET radiopharmaceuticals, designed to provide insights into heart function and blood flow dynamics during various stress conditions. The compound has shown promising results in preclinical and clinical studies, demonstrating high uptake in cardiac tissues and rapid clearance from non-target organs.

Synthesis Analysis

Methods and Technical Details

The synthesis of Flurpiridaz involves several key steps, including the preparation of precursors and radiolabeling with fluorine-18. A practical approach to its synthesis has been developed using a fully automated radiosynthesis method on the ML-PT device. This method yields a radiochemical purity exceeding 98% with yields ranging from 55% to 65% .

Molecular Structure Analysis

Structure and Data

Flurpiridaz exhibits a complex molecular structure characterized by its pyridaben framework modified with fluorine. The compound's structure allows it to selectively bind to mitochondrial complex I, facilitating its function as an imaging agent. The specific arrangement of atoms contributes to its biological activity and stability during imaging procedures.

The molecular structure can be represented as follows:

  • Molecular Formula: C18H22Cl[18F]N2O3C_{18}H_{22}Cl[^{18}F]N_2O_3
  • Molecular Weight: 367.8 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the production of Flurpiridaz is the substitution reaction where tosyl groups are replaced with fluorine-18 isotopes. This reaction is critical for achieving the desired radiochemical properties necessary for effective PET imaging. The synthesis also involves purification steps that ensure minimal side product formation, thus enhancing the quality of the final product .

The automated synthesis process has been optimized to minimize waste and maximize yield, demonstrating significant advancements in radiopharmaceutical production techniques.

Mechanism of Action

Process and Data

Flurpiridaz operates by binding to mitochondrial complex I within cardiomyocytes. Its mechanism involves rapid uptake into heart tissues due to high first-pass extraction efficiency, followed by slow washout rates that allow for prolonged imaging periods. This binding specificity provides detailed insights into myocardial perfusion and metabolic activity during PET scans .

The compound's structural similarity to NADH:ubiquinone oxidoreductase inhibitors enhances its affinity for complex I, making it an effective tracer for assessing cardiac health.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flurpiridaz possesses several notable physical and chemical properties:

  • Half-life: Approximately 109.7 minutes
  • Emission Type: Positron emission with a maximum energy of 1.656 MeV
  • Stability: Maintains stability within 12 hours post-synthesis
  • Solubility: Generally soluble in organic solvents used in radiochemistry

These properties make Flurpiridaz suitable for clinical applications where timely imaging is crucial.

Applications

Scientific Uses

Flurpiridaz is primarily utilized in myocardial perfusion imaging through PET scans. Its ability to provide real-time insights into cardiac function makes it invaluable in diagnosing coronary artery disease and other cardiac conditions. Ongoing clinical trials aim to establish its efficacy compared to traditional imaging modalities such as technetium-99m labeled single-photon emission computed tomography .

Introduction to Flurpiridaz in Nuclear Cardiology

Historical Context of Myocardial Perfusion Imaging Tracers

Myocardial perfusion imaging (MPI) has evolved significantly since the 1970s. Single-photon emission computed tomography (SPECT) tracers like Thallium-201 (201Tl) and Technetium-99m (99mTc)-sestamibi dominated clinical practice for decades. These agents enabled non-invasive detection of coronary artery disease but faced limitations, including suboptimal spatial resolution, attenuation artifacts, and high radiation exposure (up to 13.4 mSv) [1] [5]. The advent of positron emission tomography (PET) brought superior spatial/temporal resolution and inherent attenuation correction. Early PET tracers like Rubidium-82 (82Rb), Nitrogen-13 (13N)-ammonia, and Oxygen-15 (15O)-water offered quantitative blood flow assessment but were hampered by logistical constraints:

  • 82Rb: Short half-life (76 seconds) required on-site generators, with suboptimal image resolution due to long positron range [5].
  • 13N-ammonia: Required an on-site cyclotron (9.96-minute half-life), making exercise stress testing impractical [5] [8].
  • 15O-water: High extraction fraction but poor myocardial-to-background contrast, limiting diagnostic utility [5].

Table 1: Evolution of Myocardial Perfusion Imaging Tracers

Tracer TypeRepresentative AgentsKey Limitations
SPECT201Tl, 99mTc-sestamibiAttenuation artifacts, low spatial resolution, high radiation dose
Early PET82Rb, 13N-ammoniaCyclotron/generator dependency, short half-lives, impractical exercise stress
Ideal PETFlurpiridaz F-18N/A (Overcomes above limitations)

The declining diagnostic yield of SPECT amid rising non-obstructive coronary disease underscored the need for advanced tracers [2].

Emergence of Flurpiridaz as a Next-Generation PET Radiopharmaceutical

Flurpiridaz F-18 (brand name Flyrcado™) emerged as the first FDA-approved PET MPI tracer in nearly 30 years, receiving approval in September 2024 for evaluating coronary artery disease in adults [1] [3]. Its development addressed critical gaps in cardiac imaging through three key attributes:

Diagnostic PerformancePhase III trials (AURORA and NCT03354273) demonstrated superiority over SPECT:

  • Sensitivity of 80.3% versus SPECT’s 68.7% (p=0.0003) for detecting ≥50% stenosis [7].
  • Specificity non-inferior to SPECT (63.8% vs. 61.7%; p=0.0004) [7].
  • Higher accuracy in women, obese patients (BMI ≥30 kg/m²), and diabetic subgroups due to reduced attenuation artifacts [7] [9].

Logistical Advantages

  • Long half-life: Fluorine-18’s 110-minute half-life enables unit dosing from regional cyclotrons, eliminating the need for on-site generators or cyclotrons [1] [9].
  • Exercise stress compatibility: Unlike 82Rb or 13N-ammonia, Flurpiridaz supports treadmill exercise testing, the physiologic gold standard for ischemia detection [3] [5].
  • Radiation reduction: Effective dose of 5–6 mSv (rest/stress protocol), half that of 99mTc-SPECT [2] [5].

Quantitative Capabilities

  • Dynamic imaging allows quantification of myocardial blood flow (MBF) and flow reserve (MFR) [4] [9].
  • Novel rest-stress protocols enable single-scan assessments using dual-injection techniques [10].

Table 2: Diagnostic Performance of Flurpiridaz F-18 in Phase III Trials

ParameterFlurpiridaz PETSPECT MPIStatistical Significance
Sensitivity80.3%68.7%p = 0.0003
Specificity63.8%61.7%p = 0.0004 (non-inferior)
AUC (Overall)0.800.68p < 0.001
AUC (Obese Patients)0.820.66p < 0.001

Rationale for Targeting Mitochondrial Complex-I in Tracer Design

Flurpiridaz’s molecular design centers on selective binding to mitochondrial complex-I (MC-1), a critical component of the electron transport chain highly abundant in cardiomyocytes. This mechanism confers unique pharmacokinetic properties:

High Extraction and Retention

  • First-pass extraction fraction of 94%: Near-ideal linear uptake across physiologic blood flow ranges (0–3 mL/min/g), outperforming 13N-ammonia (80%) and 82Rb (65%) [5] [6].
  • Kinetic stability: Slow clearance from cardiomyocytes due to MC-1 trapping ensures stable imaging windows (15–45 minutes post-injection) [6] [8].

Experimental Validation

  • Preclinical studies in porcine models confirmed rapid myocardial uptake (peak at 10 minutes) with high target-to-background ratios:
  • Blood pool: 3.5:1
  • Liver: 2.8:1 [8].
  • Binding affinity remains unaffected by ischemia or metabolic shifts, ensuring reliable defect contrast [6].

Impact on Image Quality

  • High spatial resolution: Fluorine-18’s short positron range (1.03 mm) yields superior image clarity versus 82Rb (8.6 mm) [5].
  • Minimal extra-cardiac interference: Low hepatic/gut uptake reduces artifacts common with SPECT tracers [8].

Mitochondrial targeting thus enables Flurpiridaz to combine the diagnostic accuracy of PET with the practical benefits of unit-dose radiopharmaceuticals, positioning it as a transformative tool in precision cardiology [2] [9].

Properties

CAS Number

863888-33-9

Product Name

Flurpiridaz

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one

Molecular Formula

C18H22ClFN2O3

Molecular Weight

368.8 g/mol

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

RMXZKEPDYBTFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.